molecular formula C22H34N2O2 B256180 2-(2-Piperidin-1-ylethyl)-1-(2-propoxybenzoyl)piperidine

2-(2-Piperidin-1-ylethyl)-1-(2-propoxybenzoyl)piperidine

Cat. No. B256180
M. Wt: 358.5 g/mol
InChI Key: UMWLAEMMHADFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Piperidin-1-ylethyl)-1-(2-propoxybenzoyl)piperidine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as A-381393 and is a selective dopamine D4 receptor antagonist.

Mechanism of Action

The mechanism of action of 2-(2-Piperidin-1-ylethyl)-1-(2-propoxybenzoyl)piperidine involves its selective binding to dopamine D4 receptors in the brain. This receptor subtype is involved in the regulation of reward and motivation pathways, and its activation has been linked to addictive behaviors. By blocking the dopamine D4 receptors, this compound reduces the reinforcing effects of drugs and reduces drug-seeking behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-Piperidin-1-ylethyl)-1-(2-propoxybenzoyl)piperidine are primarily related to its selective binding to dopamine D4 receptors. This compound has been shown to reduce drug-seeking behavior in animal models, indicating its potential use in the treatment of drug addiction. It has also been investigated for its potential therapeutic applications in diseases such as Parkinson's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-Piperidin-1-ylethyl)-1-(2-propoxybenzoyl)piperidine in lab experiments include its selective binding to dopamine D4 receptors, which allows for the investigation of the role of this receptor subtype in addictive behaviors and other diseases. However, there are also limitations to its use, such as the need for specialized equipment and expertise in its synthesis and purification.

Future Directions

There are several future directions for research on 2-(2-Piperidin-1-ylethyl)-1-(2-propoxybenzoyl)piperidine. One potential area of research is the investigation of its therapeutic potential in other diseases such as depression and anxiety. Another direction is the development of more selective dopamine D4 receptor antagonists that can be used in clinical settings. Additionally, further studies are needed to investigate the long-term effects of this compound on brain function and behavior.

Synthesis Methods

The synthesis of 2-(2-Piperidin-1-ylethyl)-1-(2-propoxybenzoyl)piperidine involves the reaction between 2-propoxybenzoyl chloride and 1-(2-piperidin-1-ylethyl)piperidine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The final product is obtained by purification using chromatography techniques.

Scientific Research Applications

2-(2-Piperidin-1-ylethyl)-1-(2-propoxybenzoyl)piperidine has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, schizophrenia, and addiction. It has been shown to have a selective affinity towards dopamine D4 receptors, which are involved in the regulation of reward and motivation pathways in the brain. This compound has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

Product Name

2-(2-Piperidin-1-ylethyl)-1-(2-propoxybenzoyl)piperidine

Molecular Formula

C22H34N2O2

Molecular Weight

358.5 g/mol

IUPAC Name

[2-(2-piperidin-1-ylethyl)piperidin-1-yl]-(2-propoxyphenyl)methanone

InChI

InChI=1S/C22H34N2O2/c1-2-18-26-21-12-5-4-11-20(21)22(25)24-16-9-6-10-19(24)13-17-23-14-7-3-8-15-23/h4-5,11-12,19H,2-3,6-10,13-18H2,1H3

InChI Key

UMWLAEMMHADFSW-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)N2CCCCC2CCN3CCCCC3

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)N2CCCCC2CCN3CCCCC3

Origin of Product

United States

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